(Benzylamino)(4-(2-pyridyl)piperazinyl)methane-1-thione

Description

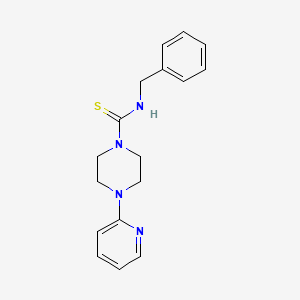

(Benzylamino)(4-(2-pyridyl)piperazinyl)methane-1-thione (CAS RN: 454230-46-7), also known as N-Benzyl-4-(2-pyridinyl)-1-piperazinecarbothioamide, is a heterocyclic compound featuring a piperazine core substituted with a 2-pyridyl group at the 4-position and a benzylamino-thione moiety at the 1-position . Its structure combines aromatic (pyridyl and benzyl) and thiourea-like (carbothioamide) functionalities, making it a candidate for diverse biological interactions. The compound is listed under multiple synonyms, including AG-A-97819 and MFCD02662144, and is cataloged in chemical databases for research purposes .

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-pyridin-2-ylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4S/c22-17(19-14-15-6-2-1-3-7-15)21-12-10-20(11-13-21)16-8-4-5-9-18-16/h1-9H,10-14H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXMDSNLIPNQHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=S)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Benzylamino)(4-(2-pyridyl)piperazinyl)methane-1-thione typically involves the reaction of benzylamine with 4-(2-pyridyl)piperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(Benzylamino)(4-(2-pyridyl)piperazinyl)methane-1-thione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

(Benzylamino)(4-(2-pyridyl)piperazinyl)methane-1-thione has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.

Mechanism of Action

The mechanism of action of (Benzylamino)(4-(2-pyridyl)piperazinyl)methane-1-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Piperazinyl Moieties

Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in binding to biological targets. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Metabolic and Pharmacokinetic Considerations

- Defluorination Challenges : 18F-FCWAY undergoes rapid defluorination in vivo, leading to skull uptake of radioactivity. Miconazole, a CYP450 inhibitor, reduces this degradation, enhancing brain-specific signal . The thione group in the target compound may resist enzymatic cleavage, theoretically improving metabolic stability.

- Synthetic Accessibility: Fluoroquinolone derivatives (e.g., 5h) and [F-18]Mefway precursors employ modular synthesis routes, emphasizing piperazinyl group functionalization.

Structural Insights and Substituent Effects

- Thione vs. Fluorine : The thione group in the target compound may enhance metal-binding capacity or alter lipophilicity compared to fluorinated analogues like 18F-FCWAY , impacting blood-brain barrier penetration or target engagement .

Biological Activity

The compound (Benzylamino)(4-(2-pyridyl)piperazinyl)methane-1-thione (CAS No. 454230-46-7) is a thione derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Characteristics

- Molecular Formula : C₁₇H₂₀N₄S

- Molecular Weight : 312.4 g/mol

The synthesis typically involves the reaction of benzylamine with 4-(2-pyridyl)piperazine under controlled conditions, often utilizing solvents like ethanol or methanol. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are crucial for its biological applications.

Antimicrobial Activity

Research indicates that thione compounds often exhibit significant antibacterial properties. For instance, studies have shown that derivatives similar to this compound demonstrate antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 7.8 to 93.7 μg/mL .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 7.8 | Staphylococcus aureus |

| Compound B | 46.9 | Escherichia coli |

| Compound C | 93.7 | Bacillus subtilis |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549). The mechanism of action appears to involve the modulation of key signaling pathways associated with cell cycle regulation and apoptosis.

For example, a related study found that certain piperazine derivatives exhibited IC50 values as low as 52.75 nM against CDK2, a critical target in cancer therapy . This suggests that this compound may also interact with similar targets.

The biological activity of this compound is attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects such as:

- Antimicrobial Effects : By disrupting bacterial cell wall synthesis or function.

- Anticancer Effects : Through inhibition of cell cycle progression and induction of apoptosis via reactive oxygen species (ROS) generation and other pathways .

Case Studies

Several studies have documented the biological effects of thione derivatives:

- Antimicrobial Study : A series of thiazole derivatives were tested for their antibacterial properties, revealing significant activity against multi-drug resistant strains with MIC values comparable to established antibiotics .

- Anticancer Evaluation : In a study assessing the cytotoxic effects on various cancer cell lines, compounds similar to this compound showed potent inhibitory effects on tumor growth, suggesting potential therapeutic applications in oncology .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (benzylamino)(4-(2-pyridyl)piperazinyl)methane-1-thione?

Answer:

The synthesis typically involves modular steps:

- Step 1: Condensation of a benzylamine derivative with a substituted piperazine precursor. For example, tert-butyl 4-(4-(benzylamino)pyrimidin-2-yl)piperazine-1-carboxylate can be synthesized via nucleophilic substitution, followed by deprotection using trifluoroacetic acid (TFA) to yield the free piperazine intermediate .

- Step 2: Introduction of the 2-pyridyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on the reactivity of the precursor.

- Step 3: Thionation of a carbonyl precursor using Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) to generate the thione moiety .

Key Optimization Parameters:

- Reaction yields improve under inert atmospheres (N₂/Ar) and anhydrous conditions.

- Purification often requires column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Primary Methods:

- NMR Spectroscopy:

- Mass Spectrometry (MS):

- Elemental Analysis:

- Validates purity (>95% required for pharmacological studies).

Supplementary Techniques:

- FT-IR for detecting N-H stretches (~3300 cm⁻¹) and C=S vibrations (~1200 cm⁻¹).

- X-ray Crystallography (if single crystals are obtainable) for absolute configuration determination.

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

SAR Strategies:

- Piperazine Ring Modifications:

- Benzylamino Substituents:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzyl ring can enhance metabolic stability but may reduce solubility .

- Thione vs. Ketone:

Experimental Design:

- Use in vitro assays (e.g., receptor binding, enzyme inhibition) to screen analogs.

- Correlate computational docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to prioritize candidates.

Advanced: What computational approaches are effective for predicting this compound’s pharmacokinetic properties?

Answer:

Methodology:

- ADMET Prediction:

- Tools like SwissADME or ADMETLab estimate parameters:

- LogP: Optimal range 2–4 for balanced solubility/permeability.

- Topological Polar Surface Area (TPSA): <90 Ų for CNS penetration .

- Molecular Dynamics (MD) Simulations:

- Simulate interactions with target proteins (e.g., 5-HT₁A receptors) to assess binding stability and residence time.

Case Study:

- For analogs with modified piperazine rings, MD trajectories revealed that hydrophobic substitutions (e.g., 4-methylpiperazine) stabilize ligand-receptor complexes by reducing solvent exposure .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Safety Guidelines:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., TFA, P₂S₅).

- Storage: Keep in airtight containers under inert gas (N₂) at –20°C to prevent oxidation .

Toxicity Data (Analog-Specific):

- Acute toxicity (LD₅₀) for similar piperazine-thiones: ~500 mg/kg (oral, rats) .

- Dispose of waste via certified chemical waste services.

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:

Common Sources of Discrepancy:

- Purity Variability: Impurities (>5%) in early batches may skew IC₅₀ values. Validate purity via HPLC before assays .

- Assay Conditions: Differences in buffer pH (e.g., 7.4 vs. 6.8) or temperature (25°C vs. 37°C) affect receptor binding kinetics.

- Cell Line Variability: Use standardized cell lines (e.g., HEK293 for GPCR studies) and include positive controls (e.g., known antagonists).

Resolution Workflow:

Replicate experiments under identical conditions.

Perform statistical analysis (e.g., ANOVA) to identify outliers.

Validate with orthogonal assays (e.g., SPR if initial data came from fluorescence polarization).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.